1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(o-tolyl)urea
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(2-methylphenyl)-1-(pyridin-4-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-14-5-3-4-6-16(14)19-17(21)20(11-12-22-2)13-15-7-9-18-10-8-15/h3-10H,11-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIHLGZQUXMOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(CCOC)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(o-tolyl)urea typically involves the reaction of appropriate amines with isocyanates. One possible route is:
Starting Materials: 2-Methoxyethylamine, 4-(Chloromethyl)pyridine, and o-Tolyl isocyanate.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions, and at a controlled temperature (e.g., 0-25°C).
Procedure: The 2-Methoxyethylamine is first reacted with 4-(Chloromethyl)pyridine to form an intermediate. This intermediate is then reacted with o-Tolyl isocyanate to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the urea moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the urea moiety can produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(o-tolyl)urea depends on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent-Driven Comparisons
Core Scaffold Variations
- Imidazolium Bromides (): Compounds such as 5m (1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-(pyridin-4-ylmethyl)-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium bromide) share the pyridin-4-ylmethyl and 2-methoxyethyl substituents with the target urea compound. However, the imidazolium core introduces a cationic charge and fused aromatic system, which likely alters solubility, stability, and biological targeting compared to the neutral urea scaffold .
Urea Derivatives ():
The compound 18 (1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea) shares the urea backbone but incorporates a 2-oxaadamantyl group and a triazine-piperidine moiety. These substituents enhance rigidity and lipophilicity, which may improve blood-brain barrier penetration compared to the more flexible methoxyethyl and pyridinylmethyl groups in the target compound .
Key Structural and Functional Differences
| Parameter | Target Urea Compound | Imidazolium Bromide (5m) | Urea Derivative (18) |
|---|---|---|---|
| Core Structure | Urea | Imidazolium bromide | Urea |
| Charge | Neutral | Cationic | Neutral |
| Key Substituents | Pyridin-4-ylmethyl, o-tolyl, 2-methoxyethyl | Pyridin-4-ylmethyl, 2-methoxyethyl, methyl | 2-Oxaadamantyl, triazine-piperidine |
| Hydrogen Bond Capacity | High (urea NH groups) | Moderate (imidazolium NH) | High (urea NH groups) |
| Solubility | Moderate (polar substituents) | Low (cationic, aromatic core) | Low (adamantyl, triazine) |
| Potential Targets | Kinases, GPCRs | DNA intercalators, topoisomerase inhibitors | Kinases, CNS targets |
Substituent Impact on Bioactivity
- Pyridin-4-ylmethyl Group: Present in both the target urea and 5m , this substituent may enhance π-π stacking interactions with aromatic residues in enzyme active sites. In 5m , its placement on the imidazolium core contributes to DNA-binding activity, whereas in the urea compound, it may stabilize interactions with kinase ATP-binding pockets .
- 2-Methoxyethyl Group: This substituent improves aqueous solubility in both the target urea and 5m , but its flexibility in the urea scaffold may reduce target specificity compared to the rigid adamantyl group in compound 18 .
Q & A
Q. What are the standard synthetic routes for 1-(2-Methoxyethyl)-1-(pyridin-4-ylmethyl)-3-(o-tolyl)urea, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with the coupling of a pyridinylmethylamine intermediate with an o-tolyl isocyanate derivative. Key steps include:
- Amine activation : Use of carbodiimide coupling agents (e.g., DCC) to facilitate urea bond formation .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reactivity and solubility .
- Catalysts : Triethylamine or DMAP improves yield by neutralizing acidic byproducts .
Optimization strategies :- Temperature control (60–80°C) to balance reaction rate and side-product formation.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the urea product .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyridine, methoxyethyl, and o-tolyl groups. For example, the pyridin-4-ylmethyl group shows characteristic aromatic protons at δ 8.5–8.7 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected for C₁₇H₂₀N₃O₂) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. How is the compound initially screened for biological activity in academic research?
- In vitro assays :
- Receptor binding : Radioligand displacement assays to measure affinity for targets like GPCRs .
Advanced Research Questions
Q. How can contradictory data in biological activity profiles be resolved?
Contradictions often arise from assay variability or off-target effects. Methodological approaches include:
- Dose-response validation : Repeat assays with extended concentration ranges (e.g., 0.1–100 µM) to confirm IC₅₀ consistency .
- Selectivity profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler™) to identify off-target interactions .
- Structural analogs : Compare activity of derivatives (e.g., replacing o-tolyl with p-tolyl) to isolate structure-activity relationships (SAR) .
Q. What computational strategies are used to model the compound’s interaction with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses in TRKA kinase (PDB: 7WI). Focus on hydrogen bonding between the urea moiety and kinase hinge region .
- MD simulations : GROMACS to assess stability of ligand-target complexes over 100-ns trajectories .
- Pharmacophore modeling : Identify critical features (e.g., methoxyethyl as a solubility enhancer) using MOE .
Q. How are degradation pathways and metabolite identification studied for this compound?
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions .
- LC-HRMS/MS : Identify metabolites by comparing fragmentation patterns (e.g., m/z 367.0980 [M+H]+ for chlorinated derivatives) .
- Stable isotope labeling : Use ¹³C-labeled analogs to trace metabolic pathways in hepatocyte models .
Q. What comparative approaches evaluate the compound’s efficacy against structural analogs?
- SAR tables : Tabulate analogs with variations in substituents (e.g., pyridin-4-ylmethyl vs. bipyridinylmethyl) and their IC₅₀ values .
- Free-energy perturbation (FEP) : Calculate relative binding affinities for analogs using Schrödinger FEP+ .
- In vivo PK/PD : Compare bioavailability and tumor growth inhibition in xenograft models for lead optimization .
Methodological Notes
- Contradictory synthesis yields : If yields drop below 50%, re-examine anhydrous conditions or switch to microwave-assisted synthesis for faster kinetics .
- Spectral ambiguity : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., methylene protons near the urea group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
